molecular formula C8H4ClF3N2 B071434 4-chloro-6-(trifluoromethyl)-1H-benzimidazole CAS No. 175135-13-4

4-chloro-6-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B071434
CAS No.: 175135-13-4
M. Wt: 220.58 g/mol
InChI Key: MKRPZDBFYQLJPO-UHFFFAOYSA-N
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Description

4-Chloro-6-(trifluoromethyl)-1H-benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a chlorine atom at the 4-position and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6-(trifluoromethyl)-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-nitroaniline with trifluoroacetic acid, followed by cyclization in the presence of a reducing agent such as iron powder or tin chloride. The reaction is usually carried out in an organic solvent like ethanol or acetic acid at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Electrophilic Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) in solvents like acetic acid or chloroform.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed:

    Nucleophilic Substitution: Substituted benzimidazole derivatives with various functional groups.

    Electrophilic Substitution: Halogenated or sulfonated benzimidazole derivatives.

    Oxidation and Reduction: Oxidized or reduced forms of the benzimidazole ring.

Scientific Research Applications

4-Chloro-6-(trifluoromethyl)-1H-benzimidazole has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.

    Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-6-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets. The chlorine atom can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

  • 4-Chloro-6-(trifluoromethyl)quinazoline
  • 4-Chloro-6-(trifluoromethyl)pyrimidine
  • 4-Chloro-6-(trifluoromethyl)benzothiazole

Uniqueness: 4-Chloro-6-(trifluoromethyl)-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The combination of a chlorine atom and a trifluoromethyl group on the benzimidazole ring enhances its chemical stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-6-(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-5-1-4(8(10,11)12)2-6-7(5)14-3-13-6/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRPZDBFYQLJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371522
Record name 4-Chloro-6-(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-13-4
Record name 4-Chloro-6-(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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